(5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine
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Overview
Description
(5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine is an organic compound that features a bromine, methoxy, and nitro group attached to a phenyl ring, along with an isobutyl-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a catalyst.
Amine Introduction: The isobutyl-amine side chain is introduced through an amination reaction, often using an amine source and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Products may include phenolic compounds or quinones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used but may include various substituted phenyl derivatives.
Scientific Research Applications
(5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may enhance the compound’s binding affinity to its targets, while the isobutyl-amine side chain can influence its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-methoxy-2-nitro-phenyl)-ethyl-amine: Similar structure but with an ethyl-amine side chain.
(5-Bromo-3-methoxy-2-nitro-phenyl)-methyl-amine: Similar structure but with a methyl-amine side chain.
(5-Bromo-3-methoxy-2-nitro-phenyl)-propyl-amine: Similar structure but with a propyl-amine side chain.
Uniqueness
(5-Bromo-3-methoxy-2-nitro-phenyl)-isobutyl-amine is unique due to its specific combination of functional groups and side chain, which can impart distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-methoxy-N-(2-methylpropyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)6-13-9-4-8(12)5-10(17-3)11(9)14(15)16/h4-5,7,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHCDNARUOYEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=CC(=C1)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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